4-(2,5-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
BenchChem offers high-quality 4-(2,5-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-methyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-18-7-10-12(14(18)19)13(17-15(20)16-10)9-6-8(21-2)4-5-11(9)22-3/h4-6,13H,7H2,1-3H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMNSYQAMDGSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C(NC(=O)N2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition can lead to a halt in the cell cycle progression, preventing cells from entering the S phase from the G1 phase. This can result in the inhibition of cell proliferation, particularly in cancer cells that rely on rapid cell division.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the progression of the cell cycle. This can lead to cell cycle arrest, preventing the replication of DNA and the division of cells.
Pharmacokinetics
The compound’s lipophilicity, which is suggested by its structure, may allow it to easily diffuse into cells.
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. This is particularly notable in cancer cell lines such as MCF-7 and HCT-116, where the compound showed superior cytotoxic activities compared to the reference compound, sorafenib. The compound also induced apoptosis within HCT cells.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the reaction of similar compounds has been found to occur much faster in aprotic dipolar solvents like DMF compared to less polar organic solvents like chloroform. .
Biological Activity
4-(2,5-Dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone (DHPM) derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a pyrrolopyrimidine core with a dimethoxyphenyl group and a methyl group at specific positions. Its potential therapeutic applications primarily focus on anti-diabetic properties and other pharmacological activities.
- Molecular Formula : C15H17N3O4
- Molecular Weight : 303.31 g/mol
- CAS Number : 878123-76-3
The compound's structure enhances its lipophilicity and biological activity, making it a candidate for further pharmacological exploration.
Anti-Diabetic Potential
Research indicates that 4-(2,5-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibits significant anti-diabetic activity. Studies have shown that derivatives of DHPMs can improve insulin sensitivity and glucose metabolism in various models. The mechanism of action may involve modulation of enzyme activity related to glucose homeostasis and insulin signaling pathways.
Other Pharmacological Activities
In addition to its anti-diabetic properties, this compound has been studied for its potential in treating various conditions:
- Antimycobacterial Activity : Related compounds have shown efficacy against Mycobacterium tuberculosis. For instance, pyrrolopyrimidine derivatives were evaluated for their antimycobacterial activity with promising results .
- Antiproliferative Effects : Some studies suggest that the compound may possess antiproliferative properties against cancer cell lines. This is attributed to its ability to interact with specific cellular targets and modulate pathways involved in cell growth and survival .
The biological activity of 4-(2,5-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione likely involves interactions with various biological targets such as enzymes or receptors. The dimethoxyphenyl group may enhance binding affinity to these targets, leading to modulation of biological pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-Diabetic | Improves insulin sensitivity | |
| Antimycobacterial | Effective against Mycobacterium tuberculosis | |
| Antiproliferative | Inhibits growth in cancer cell lines |
Case Study: Antimycobacterial Activity
A series of pyrrolopyrimidine-triazole hybrids were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. The results indicated that certain derivatives exhibited minimum inhibitory concentrations as low as 0.78 µg/mL, demonstrating significant potential for antitubercular therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
